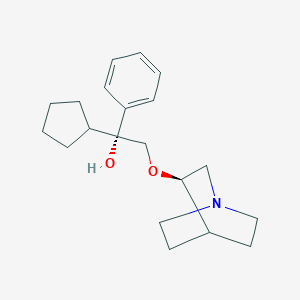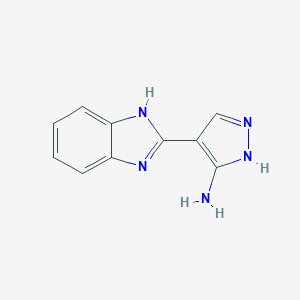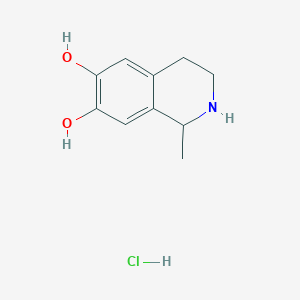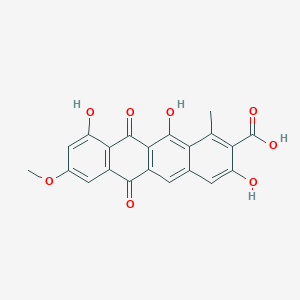
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been extensively studied for its potential in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride increases the levels of glutamate in the synaptic cleft, which can lead to increased excitatory activity in the brain. This increased activity has been shown to be beneficial in certain neurological disorders, such as epilepsy, where it can help to reduce seizure activity.
生化学的および生理学的効果
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been shown to have a number of biochemical and physiological effects. One of the main effects is the increase in glutamate levels in the synaptic cleft, which can lead to increased excitatory activity in the brain. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on brain function.
実験室実験の利点と制限
One of the main advantages of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is its potency as a glutamate transporter inhibitor. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride also has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to glutamate.
将来の方向性
There are a number of potential future directions for research on 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. One area of focus is on developing more selective inhibitors of glutamate transporters, which could help to reduce the potential side effects of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. Another area of focus is on investigating the potential of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride in treating additional neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could also focus on developing new methods for delivering 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride to the brain, which could improve its effectiveness as a therapeutic agent.
合成法
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is typically synthesized through a multi-step process, starting with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This is then reacted with glycine to form 2,3-dichlorophenylglycine, which is subsequently cyclized with formaldehyde to form 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride.
科学的研究の応用
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been widely studied for its potential in treating various neurological disorders. One of the main applications of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been investigated for its potential in treating stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
特性
CAS番号 |
117592-95-7 |
|---|---|
製品名 |
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride |
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC名 |
1,4,5,8-tetrahydro-2,3-benzoxazine-3-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c10-9(12)11-5-7-3-1-2-4-8(7)6-13-11/h1-2H,3-6H2 |
InChIキー |
MDNPVQSDVDTAME-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
正規SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
同義語 |
3H-2,3-Benzoxazine-3-carbonyl chloride, 1,4,5,8-tetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



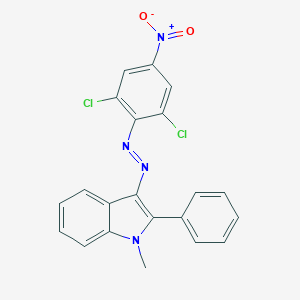
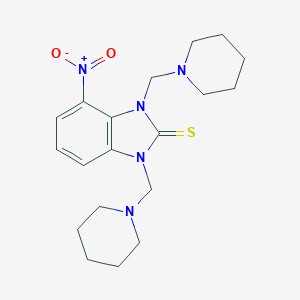
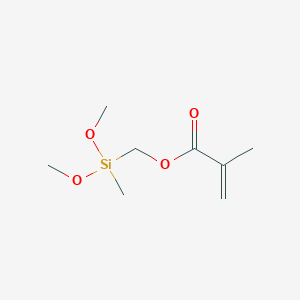
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)


![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
